molecular formula C14H11ClN2O3 B7575394 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid

3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid

Cat. No. B7575394
M. Wt: 290.70 g/mol
InChI Key: YTQIUWKKNHTMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid, also known as CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPB is a benzoic acid derivative that contains a chloropyridine group and an amino-methyl group, making it a versatile molecule that can be used in a variety of research applications.

Mechanism of Action

3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which can lead to changes in gene expression patterns. 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to selectively inhibit certain HDAC isoforms, making it a potentially useful tool for studying the specific functions of different HDACs.
Biochemical and Physiological Effects:
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses. These effects make 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid a potentially useful tool for studying the molecular mechanisms underlying these processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its specificity for certain HDAC isoforms. This allows researchers to study the specific functions of different HDACs and their role in disease processes. However, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid is not without its limitations. One limitation is its relatively low potency compared to other HDAC inhibitors. Additionally, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid. One area of interest is the development of more potent derivatives of 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid that can be used as HDAC inhibitors. Another area of interest is the use of 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid could be used to study the role of HDACs in other disease processes, such as inflammation or metabolic disorders.

Synthesis Methods

3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloropyridine-2-carboxylic acid with formaldehyde and ammonium chloride. The resulting intermediate is then reacted with benzoic acid to yield 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid. This synthesis method has been optimized to produce high yields of 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid with high purity.

Scientific Research Applications

3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDAC activity, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid can alter gene expression patterns and potentially lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

3-[[(4-chloropyridine-2-carbonyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-11-4-5-16-12(7-11)13(18)17-8-9-2-1-3-10(6-9)14(19)20/h1-7H,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQIUWKKNHTMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid

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